molecular formula C21H20Cl2N2 B14418734 N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline CAS No. 83919-60-2

N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline

Cat. No.: B14418734
CAS No.: 83919-60-2
M. Wt: 371.3 g/mol
InChI Key: GHSLZJTVAUYBLS-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline is a complex organic compound that features both chloroethyl and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline typically involves the reaction of N,N-Bis(2-chloroethyl)aniline with naphthaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, and a solvent like chloroform. The reaction conditions must be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of the chloroethyl groups.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The chloroethyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl oxides, while reduction can produce naphthyl amines.

Scientific Research Applications

N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-chloroethyl)aniline: Lacks the naphthyl group, making it less complex.

    N,N-Bis(2-chloroethyl)-p-toluenesulfonamide: Contains a sulfonamide group instead of the naphthyl group.

    N,N-Bis(2-chloroethyl)hydrazides: Feature hydrazide groups instead of the imino group.

Properties

CAS No.

83919-60-2

Molecular Formula

C21H20Cl2N2

Molecular Weight

371.3 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-4-(naphthalen-2-yliminomethyl)aniline

InChI

InChI=1S/C21H20Cl2N2/c22-11-13-25(14-12-23)21-9-5-17(6-10-21)16-24-20-8-7-18-3-1-2-4-19(18)15-20/h1-10,15-16H,11-14H2

InChI Key

GHSLZJTVAUYBLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=CC3=CC=C(C=C3)N(CCCl)CCCl

Origin of Product

United States

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